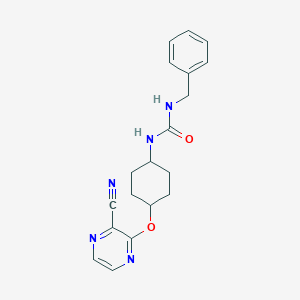![molecular formula C13H17NO3 B3002334 2-Methyl-3,4,10,10a-tetrahydro-1H-chromeno[3,2-c]pyridine-4a,10-diol CAS No. 2415518-02-2](/img/structure/B3002334.png)
2-Methyl-3,4,10,10a-tetrahydro-1H-chromeno[3,2-c]pyridine-4a,10-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-3,4,10,10a-tetrahydro-1H-chromeno[3,2-c]pyridine-4a,10-diol, also known as THCP, is a cannabinoid compound that has recently gained attention in the scientific community due to its potential therapeutic properties. THCP is a derivative of tetrahydrocannabinol (THC), the main psychoactive component of cannabis, and is structurally similar to other cannabinoids such as cannabidiol (CBD) and delta-9-tetrahydrocannabinol (Δ9-THC).
作用機序
2-Methyl-3,4,10,10a-tetrahydro-1H-chromeno[3,2-c]pyridine-4a,10-diol exerts its effects by binding to the cannabinoid receptors CB1 and CB2, which are located throughout the body. This binding activates a signaling pathway that can modulate various physiological processes such as pain perception, appetite, and mood.
Biochemical and Physiological Effects:
2-Methyl-3,4,10,10a-tetrahydro-1H-chromeno[3,2-c]pyridine-4a,10-diol has been shown to have several biochemical and physiological effects. Studies have found that 2-Methyl-3,4,10,10a-tetrahydro-1H-chromeno[3,2-c]pyridine-4a,10-diol can reduce pain and inflammation, improve appetite, and modulate mood. 2-Methyl-3,4,10,10a-tetrahydro-1H-chromeno[3,2-c]pyridine-4a,10-diol has also been shown to have antitumor effects, although more research is needed in this area.
実験室実験の利点と制限
One advantage of using 2-Methyl-3,4,10,10a-tetrahydro-1H-chromeno[3,2-c]pyridine-4a,10-diol in lab experiments is its high binding affinity for the cannabinoid receptors CB1 and CB2, which allows for more precise modulation of these receptors. However, 2-Methyl-3,4,10,10a-tetrahydro-1H-chromeno[3,2-c]pyridine-4a,10-diol is still a relatively new compound and its properties and effects are not yet fully understood. Additionally, the synthesis of 2-Methyl-3,4,10,10a-tetrahydro-1H-chromeno[3,2-c]pyridine-4a,10-diol is a complex process that requires specialized equipment and expertise.
将来の方向性
There are several future directions for research on 2-Methyl-3,4,10,10a-tetrahydro-1H-chromeno[3,2-c]pyridine-4a,10-diol. One area of interest is the development of 2-Methyl-3,4,10,10a-tetrahydro-1H-chromeno[3,2-c]pyridine-4a,10-diol-based therapies for the treatment of inflammatory diseases such as arthritis. Another area of research is the potential use of 2-Methyl-3,4,10,10a-tetrahydro-1H-chromeno[3,2-c]pyridine-4a,10-diol as an analgesic for the treatment of chronic pain. Additionally, more research is needed to fully understand the antitumor effects of 2-Methyl-3,4,10,10a-tetrahydro-1H-chromeno[3,2-c]pyridine-4a,10-diol and its potential use in cancer therapy.
合成法
The synthesis of 2-Methyl-3,4,10,10a-tetrahydro-1H-chromeno[3,2-c]pyridine-4a,10-diol is a complex process that involves several steps. One of the most common methods used to synthesize 2-Methyl-3,4,10,10a-tetrahydro-1H-chromeno[3,2-c]pyridine-4a,10-diol is through the condensation of 2-methyl-3,4-dihydro-2H-pyran-6-carbaldehyde with 4-(4-chlorophenyl)but-3-en-2-one, followed by a cyclization reaction using a Lewis acid catalyst. The resulting product is then subjected to a series of chemical transformations to yield 2-Methyl-3,4,10,10a-tetrahydro-1H-chromeno[3,2-c]pyridine-4a,10-diol.
科学的研究の応用
2-Methyl-3,4,10,10a-tetrahydro-1H-chromeno[3,2-c]pyridine-4a,10-diol has been the subject of several scientific studies that have investigated its potential therapeutic properties. One study found that 2-Methyl-3,4,10,10a-tetrahydro-1H-chromeno[3,2-c]pyridine-4a,10-diol has a higher binding affinity for the cannabinoid receptors CB1 and CB2 than THC, suggesting that it may have stronger therapeutic effects. Another study showed that 2-Methyl-3,4,10,10a-tetrahydro-1H-chromeno[3,2-c]pyridine-4a,10-diol has anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as arthritis.
特性
IUPAC Name |
2-methyl-3,4,10,10a-tetrahydro-1H-chromeno[3,2-c]pyridine-4a,10-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-14-7-6-13(16)10(8-14)12(15)9-4-2-3-5-11(9)17-13/h2-5,10,12,15-16H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IARHXZFORQWYSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(C(C1)C(C3=CC=CC=C3O2)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3,4,10,10a-tetrahydro-1H-chromeno[3,2-c]pyridine-4a,10-diol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2-Bromophenyl)methylene]-6-hydroxy-4-methylbenzo[b]furan-3-one](/img/structure/B3002252.png)
![N-((6-methoxybenzo[d]thiazol-2-yl)carbamothioyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B3002254.png)
![methyl 3-(benzoylamino)-6-(2-{[(2,4-dichlorobenzyl)oxy]imino}ethyl)-2-oxo-2H-pyran-5-carboxylate](/img/structure/B3002255.png)

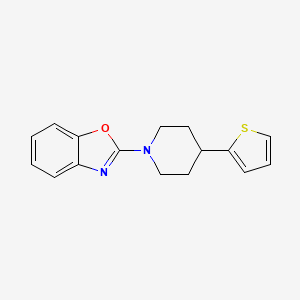
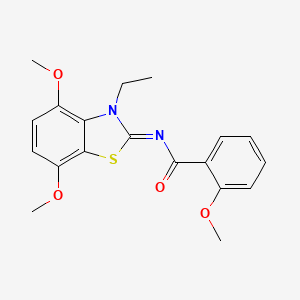

![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)(3-methylpiperidin-1-yl)methanone](/img/structure/B3002263.png)
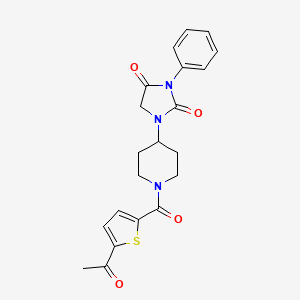
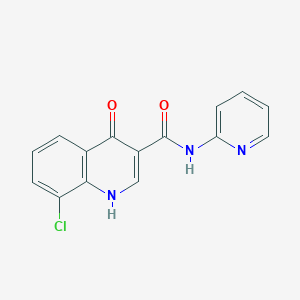
![N-(3-chloro-4-fluorophenyl)-2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B3002267.png)
![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-fluorophenoxy)acetamide](/img/structure/B3002268.png)
